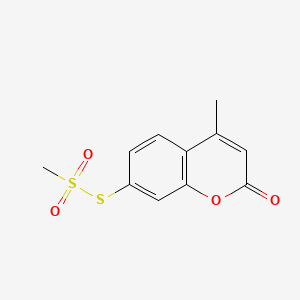

4-Methylumbelliferyl Methanethiosulfonate

Descripción general

Descripción

4-Methylumbelliferyl Methanethiosulfonate is a fluorescent compound widely used in biochemical research. It is known for its ability to label proteins and other biomolecules, making it a valuable tool in various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl Methanethiosulfonate typically involves the reaction of 4-methylumbelliferone with methanethiosulfonate reagents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl Methanethiosulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanethiosulfonate group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of thiols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed in aqueous or organic solvents.

Major Products Formed

Substitution Reactions: Substituted 4-methylumbelliferyl derivatives.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Thiol derivatives.

Aplicaciones Científicas De Investigación

4-Methylumbelliferyl Methanethiosulfonate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Biochemistry: Used as a fluorescent probe to study protein interactions and enzyme activities.

Cell Biology: Employed in labeling and tracking cellular components.

Medicine: Utilized in diagnostic assays and imaging techniques.

Industry: Applied in the development of biosensors and analytical devices.

Mecanismo De Acción

The mechanism of action of 4-Methylumbelliferyl Methanethiosulfonate involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This labeling allows for the visualization and tracking of these molecules in various biological systems. The compound’s fluorescence is activated upon binding, making it a powerful tool for studying molecular interactions and pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferone: A precursor to 4-Methylumbelliferyl Methanethiosulfonate, used in similar applications.

4-Methylumbelliferyl Glucuronide: Another fluorescent compound used in enzymatic assays.

4-Methylumbelliferyl Sulfate: Utilized in studying sulfatase activities.

Uniqueness

This compound is unique due to its specific reactivity with thiol groups, making it particularly useful for labeling proteins and studying thiol-based biochemical processes. Its strong fluorescence and stability also set it apart from other similar compounds.

Actividad Biológica

4-Methylumbelliferyl Methanethiosulfonate (4-MUMTS) is a compound that has garnered attention in biochemical research due to its significant biological activity, particularly as a substrate for various enzymes. This article explores the biological activity of 4-MUMTS, focusing on its mechanism of action, applications in research, and relevant case studies.

4-MUMTS is a methanethiosulfonate derivative of 4-methylumbelliferone, characterized by its ability to release 4-methylumbelliferone upon enzymatic cleavage. This release is facilitated by thiol-dependent enzymes, making it a useful tool in studying enzyme activity related to thiol groups.

Key Mechanisms:

- Enzyme Substrate: 4-MUMTS is primarily used as a substrate for enzymes such as thiol-dependent hydrolases and esterases. The cleavage of the methanethiosulfonate group results in the release of fluorescent 4-methylumbelliferone, which can be quantitatively measured.

- Biochemical Assays: The compound is utilized in various assays to monitor enzyme activity, particularly in studies involving oxidative stress and cellular signaling pathways.

Enzyme Activity Studies

4-MUMTS serves as an important substrate in enzymatic assays. Its use allows researchers to quantify the activity of enzymes involved in thiol metabolism. For instance, studies have shown that it can effectively measure the activity of enzymes like glutathione S-transferases (GSTs), which play a critical role in detoxification processes.

Case Studies

-

Enzymatic Characterization:

In a study evaluating the activity of GSTs, researchers used 4-MUMTS to determine the kinetic parameters of various GST isoforms. The results indicated that different isoforms exhibit distinct affinities for 4-MUMTS, providing insights into their functional diversity. -

Oxidative Stress Research:

Another study demonstrated that treatment with 4-MUMTS could significantly alter the levels of reactive oxygen species (ROS) in cultured cells. This effect was attributed to enhanced GST activity, suggesting a protective role against oxidative damage . -

Cancer Research:

Recent investigations have highlighted the potential of 4-MUMTS as an adjuvant in cancer therapy. In glioblastoma models, it was found that combining 4-MUMTS with standard chemotherapeutic agents improved therapeutic efficacy by enhancing drug delivery and reducing cellular resistance .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 4-MUMTS, it is useful to compare it with similar compounds.

| Compound | Biological Activity | Key Applications |

|---|---|---|

| 4-Methylumbelliferone | Fluorescent marker for enzyme assays | Enzyme kinetics studies |

| Methanethiosulfonate | General thiol-reactive agent | Protein labeling and modification |

| Thiol-reactive probes | Various applications in redox biology | Studying thiol modifications in proteins |

Research Findings

Recent research has expanded the understanding of 4-MUMTS's biological effects:

- Inflammation Modulation: Studies indicate that 4-MUMTS can modulate inflammatory responses by influencing cytokine production and immune cell activation .

- Antitumor Effects: In glioblastoma models, 4-MUMTS demonstrated an ability to enhance the effects of chemotherapy by sensitizing resistant cancer cells to treatment .

Propiedades

IUPAC Name |

4-methyl-7-methylsulfonylsulfanylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S2/c1-7-5-11(12)15-10-6-8(3-4-9(7)10)16-17(2,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNPNNCFCBNXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)SS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652659 | |

| Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-63-4 | |

| Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.